O-(4-(Trifluoromethyl)benzoyl)hydroxylamine
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Overview
Description
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine is an organic compound with the chemical formula C7H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a hydroxylamine group. This compound appears as a white to pale yellow solid and is soluble in organic solvents like dimethylformamide but has low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for O-(4-(Trifluoromethyl)benzoyl)hydroxylamine involves the reaction of the corresponding trifluoromethyl-substituted benzoyl chloride with hydroxylamine. The reaction typically occurs under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized applications. the synthesis on a larger scale would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Electrophilic Amination: It can act as an electrophilic aminating reagent, particularly in the presence of copper catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can react with this compound under basic conditions.
Electrophilic Amination: Copper catalysts and silyl-protected allyl alcohols are commonly used in these reactions.
Major Products
Nucleophilic Substitution: The major products are typically substituted hydroxylamines.
Electrophilic Amination: The products are often enantioselective α-amino alcohols.
Scientific Research Applications
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of O-(4-(Trifluoromethyl)benzoyl)hydroxylamine involves its ability to act as an electrophilic aminating agent. This allows it to introduce amino groups into various substrates, often facilitated by metal catalysts such as copper . The trifluoromethyl group enhances the electrophilicity of the benzoyl moiety, making it more reactive in these transformations.
Comparison with Similar Compounds
Similar Compounds
O-(4-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride: This compound has a similar structure but with a benzyl group instead of a benzoyl group.
O-(4-(Trifluoromethyl)phenyl)hydroxylamine: This compound lacks the benzoyl group and has a direct linkage to the phenyl ring.
Uniqueness
O-(4-(Trifluoromethyl)benzoyl)hydroxylamine is unique due to its specific combination of a trifluoromethyl group and a benzoyl-linked hydroxylamine. This structure imparts distinct reactivity, particularly in electrophilic amination reactions, making it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
amino 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)6-3-1-5(2-4-6)7(13)14-12/h1-4H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPADQWPUIWWBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)ON)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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